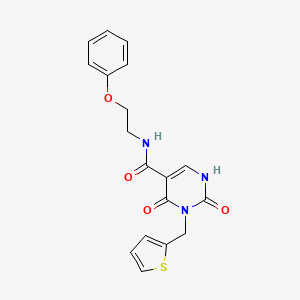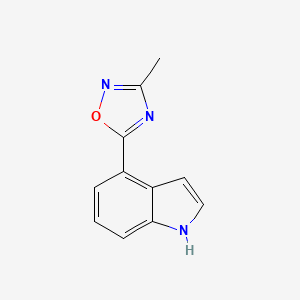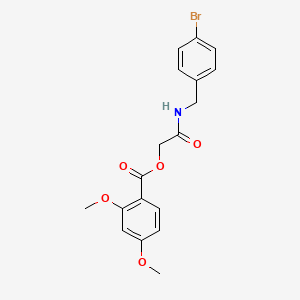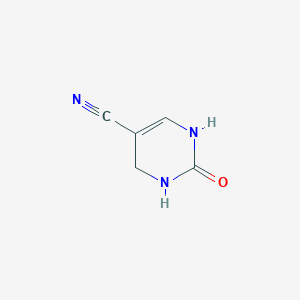![molecular formula C19H20Cl2N2O2S B2440979 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899951-77-0](/img/structure/B2440979.png)
4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C19H20Cl2N2O2S and its molecular weight is 411.34. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Non-covalent Interactions and Synthesis
Research into compounds featuring pyrimidine and related structures often explores their synthesis and the role of non-covalent interactions. For instance, Zhang et al. (2018) synthesized compounds using a reaction in dry tetrahydrofuran, characterizing them through various spectroscopic techniques. Their study delved into the non-covalent interactions within these molecules, such as hydrogen bonds and van der Waals interactions, using reduced density gradient (RDG) function and Hirshfeld surface analyses (Zhang et al., 2018).
Biological Activity and Applications
Several studies have synthesized pyrimidine derivatives for biological applications. For example, Gangjee et al. (2005) designed and synthesized compounds as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting their antitumor potential. These compounds, derived from pyrrolo[2,3-d]pyrimidine, exhibit potent inhibitory activity and serve as substrates for folylpolyglutamate synthetase (FPGS), demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2005).
Optical and Electronic Properties
The study of pyrimidine derivatives also extends to their optical and electronic properties. Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of phenyl pyrimidine derivatives, using density functional theory (DFT) calculations to explore their potential in optoelectronics. These compounds showed significant NLO characteristics, suggesting their applicability in advanced technological applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-15-7-6-12(9-16(15)21)11-26-18-14-4-1-5-17(14)23(19(24)22-18)10-13-3-2-8-25-13/h6-7,9,13H,1-5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPJJUVOBBDOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-4-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperazine](/img/structure/B2440896.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea](/img/structure/B2440898.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2440903.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide](/img/structure/B2440909.png)
![[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid](/img/structure/B2440910.png)


![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2440915.png)
![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2440917.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)
